![molecular formula C30H34N8O B1258609 Linkable imatinib analogue](/img/structure/B1258609.png)
Linkable imatinib analogue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linkable imatinib analogue is an analogue of imatinib where the piperidine N-methyl group is replaced by 2-aminoethyl. It is a N-alkylpiperazine, a member of pyrimidines and a member of pyridines. It derives from an imatinib.
科学的研究の応用
Chronic Myeloid Leukemia (CML) and Imatinib
Targeting BCR-ABL Tyrosine Kinase in CML : Imatinib has been pivotal in CML treatment due to its ability to target the BCR-ABL tyrosine kinase, a critical pathogenetic event in CML. This has significantly improved long-term survival rates in patients with CML (Druker, 2008).
Overcoming Resistance : The development of resistance to imatinib, especially in advanced disease stages, has led to the exploration of alternate Bcr-Abl kinase inhibitors, such as AMN107 and BMS-354825, showing promise in treating imatinib-refractory CML (O'hare et al., 2005).
Mechanisms of Action and Resistance
Altered Specificity of Imatinib Derivatives : A new series of imatinib derivatives showed greater activity against the PDGF receptor family, providing insights into rational drug design and opportunities for targeting specific cancer-related pathways (Skobridis et al., 2010).
Imatinib Resistance Mechanisms : The emergence of resistance to imatinib in patients with acute leukaemias has been linked to BCR-ABL gene amplification and mutations in the catalytic domain of the protein (Gambacorti-Passerini et al., 2003).
Broader Applications and Implications
Photokinetic Properties and Prodrug Design : The design of a photoactivatable caged prodrug of imatinib allows for controlled activation, providing a pharmacological tool to study imatinib’s impact with greater detail (Zindler et al., 2015).
Pharmacogenetics of Imatinib : Understanding the genetic factors that influence imatinib's pharmacokinetics can help tailor treatment to individual patient genetics, improving management and effectiveness (Dulucq & Krajinovic, 2010).
特性
分子式 |
C30H34N8O |
---|---|
分子量 |
522.6 g/mol |
IUPAC名 |
4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C30H34N8O/c1-22-4-9-26(19-28(22)36-30-33-13-10-27(35-30)25-3-2-12-32-20-25)34-29(39)24-7-5-23(6-8-24)21-38-17-15-37(14-11-31)16-18-38/h2-10,12-13,19-20H,11,14-18,21,31H2,1H3,(H,34,39)(H,33,35,36) |
InChIキー |
GYQHZALGPJRESJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CCN)NC4=NC=CC(=N4)C5=CN=CC=C5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。